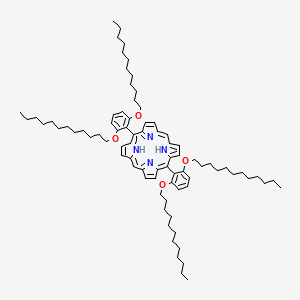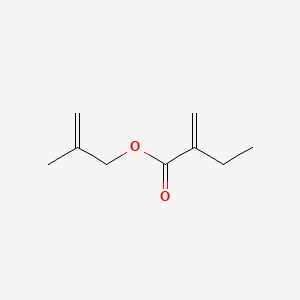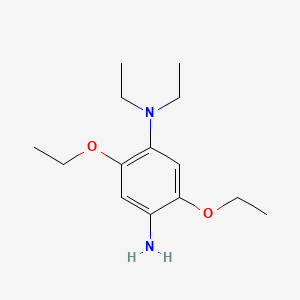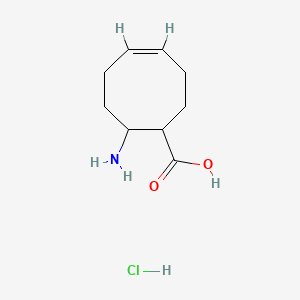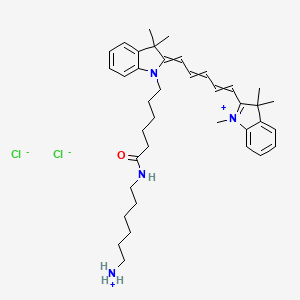
10-Hydroxydec-8-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxydec-8-ynoic acid is a hydroxylated fatty acid with a unique structure characterized by a hydroxyl group at the 10th carbon and a triple bond between the 8th and 9th carbons. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydec-8-ynoic acid typically involves the hydroxylation of dec-8-ynoic acid. One common method includes the use of catalytic amounts of osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve the hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The triple bond in this compound can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Formation of 10-oxodec-8-ynoic acid.
Reduction: Formation of 10-hydroxydec-8-enoic acid or 10-hydroxydecanoic acid.
Substitution: Formation of 10-chlorodec-8-ynoic acid or 10-bromodec-8-ynoic acid.
Applications De Recherche Scientifique
10-Hydroxydec-8-ynoic acid has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-Hydroxydec-8-ynoic acid involves its interaction with cellular components. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress. The hydroxyl group and the triple bond play crucial roles in its reactivity and interaction with biological molecules.
Molecular Targets and Pathways:
Antioxidant Pathways: Neutralizes reactive oxygen species (ROS) and reduces oxidative damage.
Cellular Signaling: Modulates signaling pathways involved in inflammation and cell survival.
Similar Compounds:
10-Hydroxydec-2-enoic acid: Another hydroxylated fatty acid with a double bond at the 2nd position.
10-Hydroxydecanoic acid: A saturated fatty acid with a hydroxyl group at the 10th position.
8-Hydroxydec-2-enoic acid: A hydroxylated fatty acid with a double bond at the 2nd position and a hydroxyl group at the 8th position.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
| 92016-00-7 | |
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
10-hydroxydec-8-ynoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-4,6,8-9H2,(H,12,13) |
Clé InChI |
UKPVUZWEVBZTLQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)O)CCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
